![molecular formula C20H24N4O2 B2433631 2-(3,4-Dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine CAS No. 950345-60-5](/img/structure/B2433631.png)
2-(3,4-Dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine
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Overview
Description
The compound “2-(3,4-Dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. For example, they can participate in reactions involving degranulation, lipid mediator synthesis, and cytokine synthesis .Scientific Research Applications
Antiviral and Antitumor Activities
- Pyrazolo[1,5-a]pyrimidines and related compounds have demonstrated significant antiviral and antitumor activities. For instance, derivatives like 3,5-bis(arylidene)-4-piperidones, pyrazolo[4,3-c]pyridines, and pyrido[4,3-d]pyrimidines have been synthesized and screened, showing activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1). Moreover, some derivatives exhibited a broad spectrum of antitumor activity with moderate selectivity toward leukemia cell lines (El-Subbagh et al., 2000).
Anti-Mycobacterial Activity
- Research into pyrazolo[1,5-a]pyrimidines has also identified these compounds as potent inhibitors of mycobacterial ATP synthase, potentially useful for treating Mycobacterium tuberculosis. Structure–activity relationship studies of these derivatives highlighted compounds with significant in vitro growth inhibition of M.tb, demonstrating their potential in anti-mycobacterial therapy (Sutherland et al., 2022).
Antimicrobial Activity
- Additionally, some new 3-methyl-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and shown to possess in vitro antiviral activity against herpes simplex virus type-1, as well as antimicrobial activity against selected microorganisms. This highlights the compound class's potential as antimicrobial agents (Tantawy et al., 2012).
Synthesis and Biological Evaluation
- The synthesis and biological evaluation of polymethoxylated fused pyridine ring systems, including pyrazolo[4,3‐c]pyridines and pyrido[4,3‐d]pyrimidines, have indicated their antitumor activity. Some derivatives within this class were more active than others, with specific compounds showing particular effectiveness against breast cancer and lung cancer cell lines (Rostom et al., 2009).
Novel Derivatives and SAR Studies
- Synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents further underscores the versatility of this compound class in scientific research. Structure-activity relationship studies of these compounds have provided insights into their potential therapeutic applications, emphasizing their broad spectrum of antitumor activity and 5-lipoxygenase inhibition (Rahmouni et al., 2016).
Mechanism of Action
Target of Action
Pyridopyrimidine derivatives have been known to target a variety of proteins and enzymes, including tyrosine kinase, extracellular regulated protein kinases – abl kinase, phosphatidylinositol-3 kinase, mammalian target of rapamycin, p38 mitogen-activated protein kinases, bcr-abl, dihydrofolate reductase, cyclin-dependent kinase, phosphodiesterase, kras and fibroblast growth factor receptors .
Mode of Action
It’s known that pyridopyrimidine derivatives interact with their targets, often inhibiting their function, which can lead to changes in cellular processes .
Biochemical Pathways
Pyridopyrimidine derivatives have been known to affect various signaling pathways associated with their targets .
Pharmacokinetics
It’s mentioned that the degree of lipophilicity of this drug, ie, its affinity for a lipid environment, allows it to diffuse easily into the cells .
Result of Action
Pyridopyrimidine derivatives have been known to have various biological activities, including antitumor, antibacterial, cns depressive, anticonvulsant, and antipyretic activities .
Future Directions
The future directions in the research of pyrimidines involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-methyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O2/c1-14-11-20(23-9-5-4-6-10-23)24-19(21-14)13-16(22-24)15-7-8-17(25-2)18(12-15)26-3/h7-8,11-13H,4-6,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVVLOXJVYSXSSB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=NN2C(=C1)N3CCCCC3)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dimethoxyphenyl)-5-methylpyrazolo[1,5-A]pyrimidin-7-YL]piperidine |
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